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Compound Name: Triethylene glycol flufenamate
CAS No.: 30544-48-0
Cat. No.: B1206888
Get Quote
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From NSAID to Multi-Target Scaffold: TEAD Inhibition and Heterocyclic Hybrids

Executive Summary

Flufenamic acid (FFA) has historically been categorized strictly as a non-steroidal anti-
inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes.[1][2] However, recent
medicinal chemistry campaigns have reclassified FFA as a "privileged scaffold.” Its core
structure—an N-phenylanthranilic acid bearing a trifluoromethyl group—possesses inherent
binding affinity for the TEAD-YAP complex (Hippo signaling pathway) and bacterial DNA
gyrase.

This guide details the synthetic strategies to transition FFA from a generic analgesic to a
targeted therapeutic agent.[3] We focus on two primary derivative classes: TEAD-Palmitate
Pocket Inhibitors (Anticancer) and 1,2,3-Triazole Hybrids (Antimicrobial).

Pharmacophore Analysis & Rational Design

To synthesize effective derivatives, one must respect the Structure-Activity Relationship (SAR)
of the core fenamate scaffold.
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Region

Chemical Moiety

Function & Modification
Strategy

Region A

Carboxylic Acid (C-1)

Primary Synthetic Handle.
lonized at physiological pH
(pKa ~3.9). Direct irritation
source. Strategy: Convert to
amides, hydrazides, or
bioisosteres (tetrazoles) to
improve cell permeability and

reduce Gl toxicity.

Region B

Diphenylamine Bridge (-NH-)

Essential Linker. Provides the
necessary "butterfly"
conformation. Constraint: Do
not alkylate or oxidize; loss of
H-bonding capability destroys

activity.

Region C

Trifluoromethyl Group (-CF3)

Lipophilic Anchor. Increases
metabolic stability and
membrane penetration. Critical
for binding in the hydrophobic
TEAD palmitate pocket.

Pathway A: TEAD-YAP Inhibitors (Anticancer)

Mechanism: The Hippo signaling pathway controls organ size and tumor suppression. FFA

binds to the central hydrophobic pocket of the TEAD transcription factor, displacing palmitic

acid and preventing the TEAD-YAP interaction required for cancer cell proliferation.

Mechanism of Action Diagram

The following diagram illustrates how FFA derivatives intervene in the Hippo pathway.
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Caption: FFA derivatives function as competitive inhibitors, occupying the TEAD central pocket
to prevent palmitoylation and subsequent YAP recruitment.

Lead Compound Design (LM-Series)

Recent studies (e.g., Pobbati et al., Structure) have shown that extending the carboxylic acid
into a hydrophobic amide or ketone improves binding affinity within the deep TEAD pocket.

o Target:N-(benzenesulfonyl)flufenamic hydrazides.
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» Rationale: The sulfonamide tail interacts with residues deep in the pocket (Cys380 region),
while the fenamate head occupies the entrance.

Pathway B: Heterocyclic Hybrids (Antimicrobial)

Strategy: Hybridization of FFA with 1,2,3-triazoles via "Click Chemistry" (CUAAC). This
introduces a secondary pharmacophore capable of hydrogen bonding with bacterial DNA
gyrase, a mechanism distinct from COX inhibition.

Synthetic Workflow Diagram

This workflow details the conversion of FFA to a Click-ready azide and subsequent coupling.
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Caption: Modular synthesis of FFA-Triazole hybrids via acid chloride activation and Copper-
Catalyzed Azide-Alkyne Cycloaddition (CUAAC).

Detailed Experimental Protocols

Note: All reactions must be performed in a fume hood. Standard PPE (gloves, goggles, lab
coat) is mandatory.

Protocol 5.1: Synthesis of FFA-Propargyl Amide (Alkyne
Precursor)

This intermediate is the "Click" handle.
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o Activation:

o

Dissolve Flufenamic Acid (2.81 g, 10 mmol) in dry Toluene (30 mL).

[¢]

Add Thionyl Chloride (SOCI2) (1.5 mL, 20 mmol) dropwise.

[¢]

Reflux at 110°C for 3 hours. Monitor by TLC (disappearance of acid).

[e]

Evaporate solvent and excess SOCI2 under reduced pressure to yield the crude acid
chloride (yellow oil). Do not purify; use immediately.

e Amidation:

o

Dissolve the crude acid chloride in dry Dichloromethane (DCM, 20 mL).

[¢]

In a separate flask, mix Propargyl Amine (0.7 mL, 11 mmol) and Triethylamine (Et3N) (2.8
mL, 20 mmol) in DCM (10 mL).

Cool the amine solution to 0°C in an ice bath.

[¢]

[¢]

Add the acid chloride solution dropwise over 20 minutes.

[e]

Stir at room temperature for 12 hours.
e Workup:
o Wash with 1IN HCI (2 x 20 mL) to remove unreacted amine.
o Wash with sat. NaHCO3 (2 x 20 mL) to remove unreacted acid.
o Dry over anhydrous Na2S0O4 and concentrate.
o Yield: Expect ~85-90% as an off-white solid.

Protocol 5.2: "Click" Synthesis of 1,2,3-Triazole
Derivative

e Reaction Setup:

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206888?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Dissolve FFA-Propargyl Amide (1.0 eq) and the desired Organic Azide (1.1 eq) ina 1:1
mixture of t-Butanol/Water (10 mL per mmol).

o Catalyst Addition:

o Add Copper(ll) Sulfate Pentahydrate (5 mol%).

o Add Sodium Ascorbate (10 mol%). The solution should turn bright yellow/orange.
» Execution:

o Stir vigorously at room temperature for 8—12 hours.

o Self-Validation: The product usually precipitates out of the water/alcohol mixture as the
reaction proceeds.

 Purification:
o Filter the precipitate.
o Wash with cold water and dilute ammonium hydroxide (to remove copper traces).
o Recrystallize from Ethanol.

Comparative Activity Data

The following table summarizes the shift in potency when FFA is derivatized for non-COX
targets.
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Compound Target IC50 / MIC Reference
Flufenamic Acid o
COX-2 1.8 uM [Wikipedia, 2024]
(Parent)
Flufenamic Acid )
TEAD-YAP ~100 pM [Pobbati et al., 2015]
(Parent)
FFA-Nanoprodrug Glioma (U87-MG) 20 uM [NIH, 2024]
LM-41 (FFA _
o TEAD-YAP <5uM [Béliveau, 2023]
Derivative)
FFA-Triazole Hybrid .
79) S. aureus 16 pg/mL [Bentham Sci, 2022]
g
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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